

Structure-activity relationship (SAR) of 2,6-Dichloro-benzamidine analogs

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Compound of Interest

Compound Name: 2,6-Dichloro-benzamidine

Cat. No.: B1636375

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Introduction: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine hydrolase superfamily.^{[1][2]} It plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis and subsequent inactivation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).^[1] The primary substrate of FAAH is anandamide (N-arachidonylethanolamine, AEA), an endocannabinoid that exerts a wide range of physiological effects, including modulation of pain, inflammation, anxiety, and mood, through its interaction with cannabinoid receptors (CB1 and CB2).^{[3][4]}

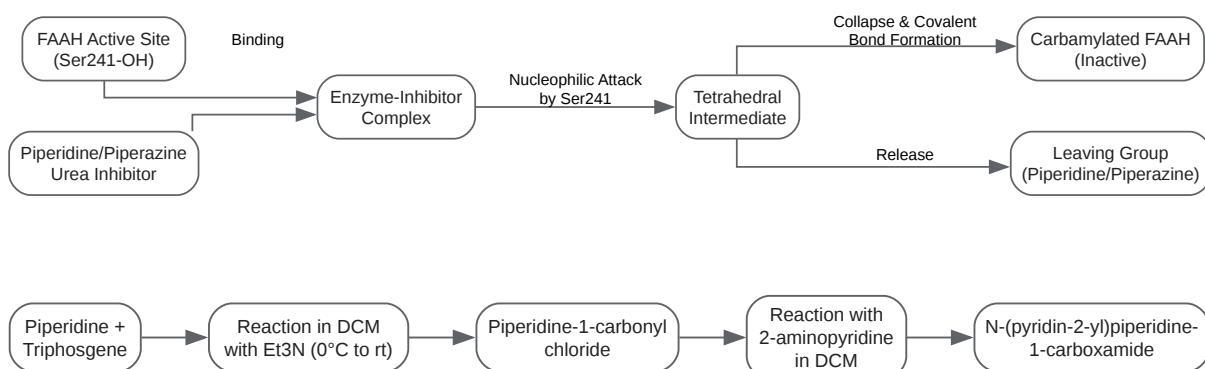
By degrading anandamide, FAAH terminates its signaling. Consequently, inhibiting FAAH leads to an increase in the endogenous levels of anandamide and other FAAs, thereby enhancing their therapeutic effects without the psychoactive side effects associated with direct CB1 receptor agonists like Δ^9 -tetrahydrocannabinol (THC).^[3] This makes FAAH an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.^[2]

This guide will focus on the SAR of a prominent class of covalent FAAH inhibitors: the piperidine/piperazine ureas. We will explore how structural modifications to this scaffold influence their inhibitory potency and selectivity, providing a framework for the rational design of next-generation FAAH inhibitors.

The Piperidine/Piperazine Urea Scaffold: Mechanism of Covalent Inhibition

The piperidine and piperazine aryl ureas are a well-characterized class of mechanism-based irreversible inhibitors of FAAH.^[2] Their mechanism of action involves the carbamylation of a catalytic serine residue (Ser241) within the enzyme's active site.^[3] This covalent modification inactivates the enzyme, leading to a sustained elevation of anandamide levels.

The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (Ser241-Ser217-Lys142).^[1] The piperidine/piperazine urea inhibitors are recognized by the enzyme as substrates. The catalytic Ser241 attacks the carbonyl carbon of the urea moiety, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a stable carbamoyl-enzyme adduct and release of the piperidine/piperazine leaving group.^[2]



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